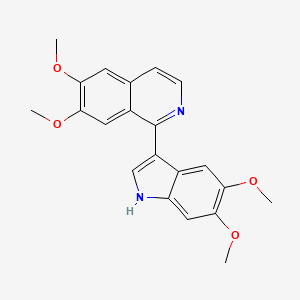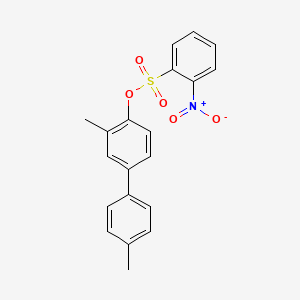![molecular formula C19H19FN4O B10866946 (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866946.png)
(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a propyl chain, and a pyridinylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the pyrazolone core, the introduction of the fluorophenyl group, and the attachment of the pyridinylamino group. Common synthetic routes may involve the use of reagents such as hydrazine, ethyl acetoacetate, and various halogenated compounds under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs
Eigenschaften
Molekularformel |
C19H19FN4O |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H19FN4O/c1-3-5-17-18(13(2)22-15-6-4-11-21-12-15)19(25)24(23-17)16-9-7-14(20)8-10-16/h4,6-12,23H,3,5H2,1-2H3 |
InChI-Schlüssel |
ZMDMCIOTOSOEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-sulfamoylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866863.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
![3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide](/img/structure/B10866871.png)


![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)
![1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide](/img/structure/B10866896.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)

![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)
![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)

![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10866930.png)
![2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B10866938.png)
